2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core fused with a pyrimidine ring and a carboxylic acid functional group. Such methods are commonly employed for synthesizing pyrimidine-triazole hybrids, which are of interest in medicinal chemistry due to their bioactivity .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-6(2)12-10(11-5)15-13-7(3)8(14-15)9(16)17/h4H,1-3H3,(H,16,17) |
InChI Key |
OITWBNWYANEMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2N=C(C(=N2)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dimethylpyrimidine-2-amine with an appropriate acylating agent to form an intermediate, which is then subjected to cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound with potential applications across various scientific fields. The compound has a molecular formula of and a molecular weight of 233.23 g/mol. Its structure includes a triazole ring, a five-membered ring containing three nitrogen atoms, and a pyrimidine moiety, which may contribute to its biological activity.
Reactivity and Synthesis
The chemical reactivity of this compound is due to its functional groups. The carboxylic acid group can undergo esterification and amidation reactions, while the triazole ring can participate in nucleophilic substitutions and cycloaddition reactions, making it versatile for derivatization. Common synthetic approaches include:
- 1,3-dipolar cycloaddition reactions
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
These methods allow for efficient synthesis and enable modifications to enhance biological activity.
Potential Applications
This compound may find applications in:
- Pharmaceutical Chemistry: Due to the presence of the triazole ring and pyrimidine moiety.
- Agrochemicals: Similar compounds have shown potential in crop protection.
- Material Science: For creating new materials with specific properties.
Interaction Studies
Interaction studies are crucial for understanding the biological mechanisms of this compound. Investigating its interactions with enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics. Such studies may include:
- Enzyme inhibition assays
- Receptor binding studies
- Cell-based assays
Structural Similarities
Several compounds share structural similarities with this compound. These include:
- Methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: contains a phenyl group and exhibits strong luminescent properties.
- 1-(4-Chlorophenyl)-5-methyltriazole: contains a chlorine substituent and is known for its antifungal activity.
- 5-Methyltriazole: acts as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The pyrimidine ring in the target compound may enhance π-π stacking interactions in biological systems compared to thiazole or phenyl substituents in analogs .
- Carboxylic acid groups improve water solubility and enable salt formation, whereas hydroxyl or amide groups in analogs (e.g., bipyrazol derivatives) may limit solubility but enhance hydrogen bonding .
Key Findings :
- Thiazole-substituted triazoles exhibit moderate to strong activity against lung and melanoma cancers, with tetrahydrobenzo[d]thiazolyl groups showing superior efficacy (62.25% inhibition) .
- The pyrimidine-triazole hybrid’s activity remains underexplored, but pyrimidine’s planar structure may improve DNA intercalation or kinase inhibition compared to thiazole analogs .
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1431729-56-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly against infectious diseases and cancer.
The molecular formula of this compound is , with a molecular weight of 233.23 g/mol. Its structure includes a triazole ring fused with a pyrimidine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N5O2 |
| Molecular Weight | 233.23 g/mol |
| CAS Number | 1431729-56-4 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, derivatives of triazole compounds have shown significant activity against Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimal inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, indicating strong antitubercular properties . The mechanism involves inhibition of the InhA enzyme, which is essential for mycolic acid biosynthesis in the bacterial cell wall.
Anticancer Properties
The triazole framework is recognized for its low toxicity and high bioavailability, making it an attractive candidate in anticancer drug development. Research indicates that compounds containing the triazole ring can induce apoptosis in cancer cells through various pathways, including the inhibition of multidrug resistance proteins . The structural features of this compound may enhance its interaction with target enzymes involved in cancer progression.
Case Studies and Research Findings
- Inhibition Studies : A series of compounds derived from triazoles were synthesized and tested for their inhibitory effects on various strains of bacteria and cancer cell lines. Notably, compounds with specific substitutions on the triazole ring exhibited enhanced activity against M. tuberculosis and various cancer lines.
- Molecular Docking Analysis : Computational studies have been employed to understand how these compounds interact at the molecular level with their targets. Molecular docking simulations indicated strong binding affinities between the triazole derivatives and the InhA enzyme .
- Toxicity Assessments : Preliminary toxicity assessments suggest that derivatives of this compound exhibit lower toxicity profiles compared to traditional antibiotics and chemotherapeutics, indicating a safer therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
